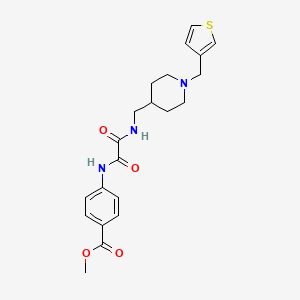![molecular formula C20H22N2O5S B2695943 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid CAS No. 710990-72-0](/img/structure/B2695943.png)
1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid, commonly known as ASP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ASP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of ASP involves the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. ASP has been shown to bind to the active site of matrix metalloproteinases, thereby inhibiting their activity and preventing the degradation of the extracellular matrix. ASP also inhibits the activity of phosphoinositide 3-kinase and Akt, which are involved in cell survival and proliferation. By inhibiting these pathways, ASP induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
ASP has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and survival, anti-inflammatory effects, and modulation of immune function. ASP has also been reported to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
ASP has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying specific enzymes and signaling pathways. ASP also has good solubility in aqueous and organic solvents, which makes it easy to handle in lab experiments. However, ASP has some limitations, including its potential toxicity and the need for appropriate safety measures when handling the compound.
将来の方向性
ASP has several potential future directions for scientific research, including its use in combination with other drugs for cancer treatment, the development of ASP analogs with improved pharmacokinetic properties, and the study of ASP in other disease models such as neurodegenerative disorders. ASP also has potential applications in drug delivery systems and nanotechnology, which may further enhance its therapeutic properties.
Conclusion:
In conclusion, ASP is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ASP has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and survival, anti-inflammatory effects, and modulation of immune function. ASP has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including potential toxicity. Future research on ASP may lead to the development of novel therapeutic strategies for cancer and other diseases.
合成法
ASP can be synthesized using a multistep reaction sequence. The first step involves the preparation of 4-(acetylamino)phenylsulfonyl chloride, which is then reacted with piperidine-4-carboxylic acid to obtain ASP. The purity and yield of the final product can be improved by using appropriate purification techniques such as recrystallization and column chromatography.
科学的研究の応用
ASP has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation-related disorders. ASP has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer cell growth and survival, including matrix metalloproteinases, phosphoinositide 3-kinase, and Akt. ASP has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
1-(4-acetamidophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-15(23)21-17-7-9-18(10-8-17)28(26,27)22-13-11-20(12-14-22,19(24)25)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSLSKOMBMYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

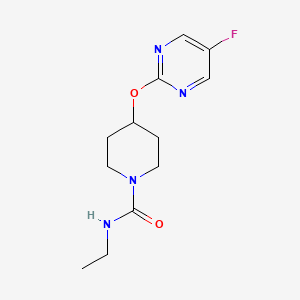
![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)
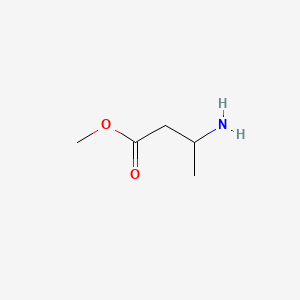
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)

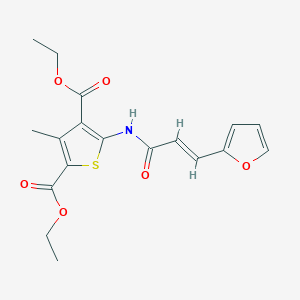

![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
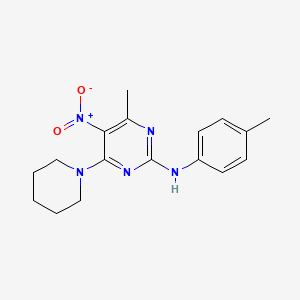
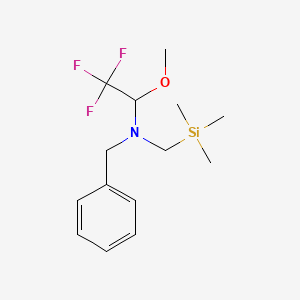
![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)

